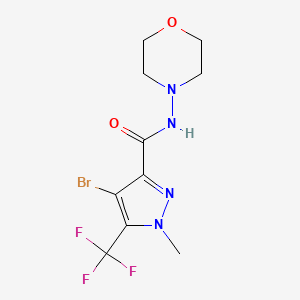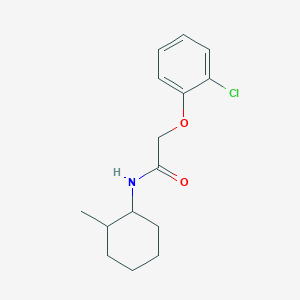![molecular formula C23H24N4O5S B10965524 methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965524.png)
methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrazole and benzylidene groups. The final step involves esterification to form the methyl ester.
Formation of Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Pyrazole Group: This can be achieved through a condensation reaction with a suitable pyrazole derivative.
Benzylidene Formation: The benzylidene group is introduced via an aldol condensation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound’s potential bioactivity is of interest. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development studies.
Medicine
The compound’s structure suggests potential pharmacological applications. Researchers are exploring its use as a lead compound in the development of new therapeutic agents, particularly for diseases where enzyme inhibition is a viable treatment strategy.
Industry
In industry, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but lacks the 7-methyl group.
Ethyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the 7-methyl group and the specific esterification with a methyl group make this compound unique. These structural features can influence its reactivity, bioactivity, and overall chemical properties, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of methyl (2E)-2-(2,3-dimethoxybenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H24N4O5S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O5S/c1-12-18(22(29)32-6)19(15-11-24-26(3)13(15)2)27-21(28)17(33-23(27)25-12)10-14-8-7-9-16(30-4)20(14)31-5/h7-11,19H,1-6H3/b17-10+ |
InChI Key |
SIMIZECEFXPPGG-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10965444.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10965462.png)
![4-ethyl-3-[(3-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B10965472.png)
![N-(4-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10965476.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10965491.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10965493.png)
![N-(2-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10965495.png)
![N-[2-(dimethylamino)ethyl]-4-(propan-2-yl)benzamide](/img/structure/B10965501.png)
![1-(3-Chlorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10965509.png)

![(4E)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(furan-2-yl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10965529.png)
